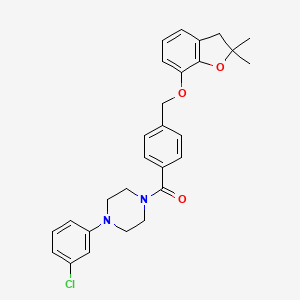![molecular formula C15H25NO4 B2736031 5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid CAS No. 1823779-23-2](/img/structure/B2736031.png)
5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid is a chemical compound with the molecular formula C13H21NO4 . It is a solid substance at 20 degrees Celsius and should be stored under inert gas . The compound is air sensitive .
Molecular Structure Analysis
The molecular weight of this compound is 255.31 . The SMILES representation of the molecule isCC(C)(C)OC(=O)NC12CCCC(C1)(C2)C(=O)O . For a detailed structural analysis, it is recommended to use specialized software or databases that can interpret this SMILES string. Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The compound appears as a white to light yellow powder or crystal .Mecanismo De Acción
Safety and Hazards
This compound may cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and removing contaminated clothing and washing before reuse . If skin or eye irritation persists, medical advice or attention should be sought .
Propiedades
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.2]nonane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-15-6-4-5-14(7-9-15,8-10-15)11(17)18/h4-10H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSWDUMJYNXUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(CC1)(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2735949.png)
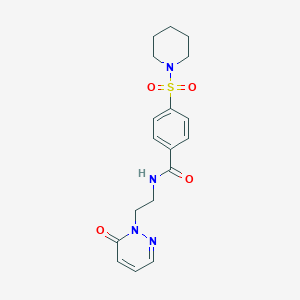
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2735951.png)
![N-(2-furylmethyl)-1-{4-[(2-thienylsulfonyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B2735953.png)

![N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2735957.png)
![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2735960.png)
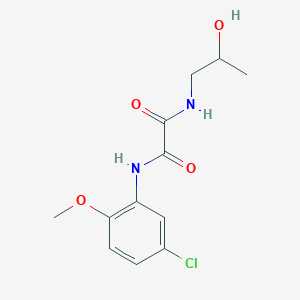
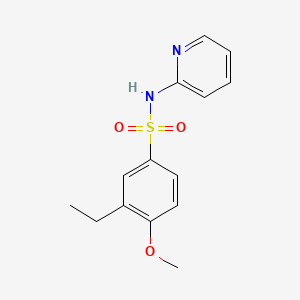
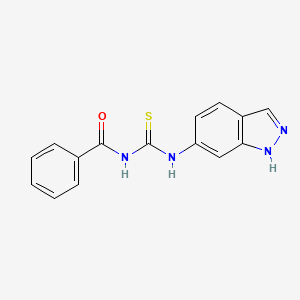
![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2735966.png)
